2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonation reactions, often using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to downstream effects such as reduced inflammation and neuroprotection . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their neuroprotective properties.
Triazole-Pyrimidine Hybrids: Known for their anti-inflammatory and neuroprotective activities.
Uniqueness
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one stands out due to its unique combination of a pyridazinone core, piperazine ring, and methylsulfonyl group, which together confer distinct chemical reactivity and biological activity.
Biological Activity
2-(1-(4-(Methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O3S. It features a piperazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives containing piperazine rings demonstrated significant AChE inhibition with IC50 values in the low micromolar range .
- Antimicrobial Activity : Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is crucial for this activity .
- Anti-inflammatory Effects : Some derivatives have shown selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies. For example, certain synthesized compounds demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM .
Biological Activity Data
The following table summarizes key biological activities reported for compounds similar to this compound:
Case Study 1: Antibacterial Screening
A series of synthesized compounds, including those with a piperazine core, were screened for antibacterial activity against multiple bacterial strains. The results indicated that several compounds exhibited strong inhibitory effects against Salmonella typhi, highlighting the potential of this chemical class in developing new antibiotics .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibitors, compounds derived from similar structures were evaluated for their AChE and urease inhibition capabilities. The most active derivatives showed promising IC50 values, suggesting their potential role in treating conditions like Alzheimer's disease and urinary tract infections .
Properties
IUPAC Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-14(18(24)20-10-12-21(13-11-20)27(2,25)26)22-17(23)9-8-16(19-22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYQKQZLBHPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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